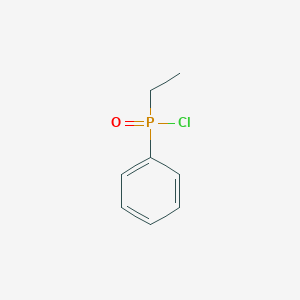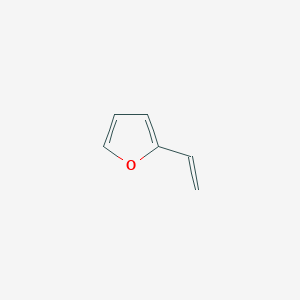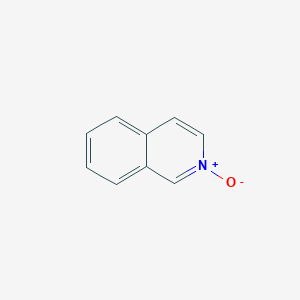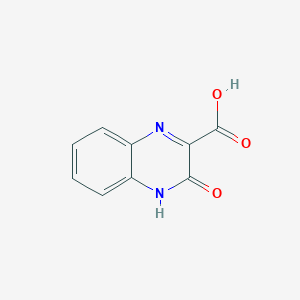
N-丁基苯胺
描述
Synthesis Analysis
N-Butylaniline and its derivatives have been synthesized through various chemical processes. Copolymers of aniline and N-butylaniline, for example, have been chemically synthesized in perchloric acid, demonstrating both good conductivity and solubility in common organic solvents like acetonitrile and chloroform, with a sharp conductivity transition as the aniline content increases (Bergeron & Dao, 1991).
Molecular Structure Analysis
The molecular structure and properties of N-Butylaniline derivatives have been extensively analyzed using various computational and spectroscopy methods. Vibrational spectral analysis and quantum chemical computations based on density functional theory (DFT) have been performed to investigate the geometry, structural properties, intermolecular hydrogen bond, and harmonic vibrational frequencies of N-(2-cyanoethyl)-N-butylaniline (Anitha & Balachandran, 2015).
Chemical Reactions and Properties
N-Butylaniline participates in a variety of chemical reactions, contributing to the synthesis of diverse compounds. For instance, N-tert-Butanesulfinyl aldimines and ketimines are versatile intermediates for the asymmetric synthesis of amines, where the N-tert-butanesulfinyl group acts as a powerful chiral directing group (Ellman, Owens, & Tang, 2002).
Physical Properties Analysis
The physical properties of N-Butylaniline derivatives, such as their solubility and conductivity, vary depending on their chemical structure and the conditions under which they are synthesized. The solubility in organic solvents and electrical conductivity are crucial for their potential applications in materials science (Bergeron & Dao, 1991).
Chemical Properties Analysis
The chemical properties of N-Butylaniline derivatives are influenced by their molecular structure and the presence of functional groups. These properties include reactivity in chemical reactions, the formation of hydrogen bonds, and electron transport which is crucial for their non-linear optical (NLO) activity and potential as materials for electronic devices (Anitha & Balachandran, 2015).
科学研究应用
致突变性和基因毒性:
- 对N-丁基苯胺进行体内微核试验以评估其致突变潜力。发现N-丁基苯胺未能在小鼠体内诱导微核,尽管最高剂量存在微核诱导的关联。因此,在体细胞遗传毒性分析中被分类为“未分类”(Kim et al., 2019)。
- 另一项研究评估了N-丁基苯胺的致突变性,使用了Ames反转突变试验。结果显示具有致突变和潜在致癌特性,建议在职业环境中进行进一步调查(Rim & Kim, 2017)。
治疗应用:
- 在另一个背景下,N-丁基苯胺类似物已被探索用于治疗动脉粥样硬化等疾病。例如,一项研究调查了抑制微生物三甲胺产生以治疗动脉粥样硬化的潜力,结果显示胆碱类似物,如3,3-二甲基-1-丁醇,可以抑制三甲胺的形成,暗示潜在的治疗应用(Wang et al., 2015)。
材料科学和聚合物研究:
- N-丁基苯胺已被研究用于合成导电共聚物。苯胺和N-丁基苯胺的共聚物表现出良好的导电性和在常见有机溶剂中的溶解性,表明它们在材料科学应用中具有潜力(Bergeron & Dao, 1991)。
- 还研究了N-丁基苯胺在水和有机溶剂混合物中的电聚合和表征,突出了有机溶剂选择对膜形成的影响,这对材料科学应用至关重要(Blomquist et al., 2006)。
化学反应和催化:
- 研究还探讨了N-丁基苯胺的催化氧化,展示了其在化学反应中产生一级胺和醛的实用性。这在各种化学产品的合成中具有相关性(Benedini et al., 1980; Benedini et al., 1985)。
液晶研究:
- 研究了N-丁基苯胺衍生物在液晶研究中的应用,重点关注它们的相变特性和分子排列,这对液晶显示器及相关技术的发展具有重要意义(Rao et al., 1986; Rao & Murty, 1985)。
安全和危害
未来方向
N-Butylaniline has potential applications in various fields. For instance, it can be used in the preparation of polyaniline-based thermoset blends and composites, which have potential applications such as flame-retardant materials, lightning damage suppression, metal ion removal, anticorrosive coating, electromagnetic shielding, conductive adhesives, and sensing materials .
作用机制
Target of Action
N-Butylaniline, a type of organic compound with the chemical formula C10H15N , is primarily used as an intermediate in organic synthesis It’s known to interact with acids in exothermic reactions to form salts and water .
Mode of Action
N-Butylaniline neutralizes acids in exothermic reactions, forming salts and water . This reaction may be incompatible with certain substances such as isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides . In combination with strong reducing agents, such as hydrides, flammable gaseous hydrogen may be generated .
Biochemical Pathways
It’s known that n-butylaniline belongs to the group of aromatic amines . Aromatic amines play a crucial role in the synthesis of a wide variety of chemical compounds, affecting various biochemical pathways.
Pharmacokinetics
It’s known that n-butylaniline is slightly denser than water and insoluble in water . This suggests that its bioavailability could be influenced by these properties.
Result of Action
It’s known that n-butylaniline may be toxic by skin absorption and ingestion, and it severely irritates skin and eyes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-Butylaniline. For instance, it’s known that N-Butylaniline is normally stable, even under fire conditions . When heated, vapors of n-butylaniline may form explosive mixtures with air . Therefore, the environment in which N-Butylaniline is used or stored can significantly impact its stability and reactivity.
属性
IUPAC Name |
N-butylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-2-3-9-11-10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHTWPWTCXQLQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Record name | N-BUTYLANILINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2678 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
120743-27-3 | |
| Record name | Benzenamine, N-butyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120743-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9044370 | |
| Record name | N-Butylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-butylaniline appears as an amber colored liquid. Slightly denser than water and insoluble in water. May be toxic by skin absorption and ingestion. Severely irritates skin and eyes. Used to make dyes. | |
| Record name | N-BUTYLANILINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2678 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
N-Butylaniline | |
CAS RN |
1126-78-9 | |
| Record name | N-BUTYLANILINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2678 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-Butylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1126-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Butylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Butylaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7114 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, N-butyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Butylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-butylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.114 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-BUTYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2ZNJ7L2UM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of N-Butylaniline?
A1: The molecular formula of N-Butylaniline is C10H15N, and its molecular weight is 149.23 g/mol.
Q2: Is N-Butylaniline a liquid crystal?
A2: While N-Butylaniline itself is not a liquid crystal, it serves as a building block for several liquid crystal compounds. For example, derivatives like N-(p-n-pentyloxybenzylidene) p-n-butylaniline exhibit various liquid crystalline phases, including nematic, smectic A, smectic AG, and smectic G phases. [, , ] These compounds have been extensively studied for their unique properties and potential applications in displays and other technologies.
Q3: How does the addition of silver nanoparticles affect the properties of the liquid crystal N-(4-n-heptyloxybenzylidene)-4’-n-butylaniline (7O.4)?
A3: Research indicates that dispersing silver nanoparticles in 7O.4 influences its charge density and molecular ordering. At a 0.5 wt% concentration, a blue shift in Raman bands suggests an increase in charge density. Conversely, a 1 wt% concentration leads to a red shift, indicating a decrease in charge density. These findings highlight the potential for tuning liquid crystal properties through nanoparticle incorporation. []
Q4: Can N-Butylaniline be incorporated into polymers, and if so, what are the resulting properties?
A4: Yes, N-Butylaniline can be copolymerized with aniline to create poly(aniline-co-N-butylaniline) copolymers. These copolymers display both electrical conductivity and solubility in organic solvents like acetonitrile and chloroform. Interestingly, a sharp conductivity transition is observed with increasing aniline content. [, ]
Q5: How does the structure of N-Butylaniline-based liquid crystals influence their response to electric and magnetic fields?
A5: Studies on N-(p-n-butoxybenzylidene) p-n-butylaniline (BBBA) and N-(p-n-pentyloxybenzylidene) p-n-butylaniline (PBBA) reveal that their molecular alignment in the nematic phase is influenced by both electric and magnetic fields. The effectiveness of these fields depends on factors like field strength, temperature, and the specific liquid crystal structure. This responsiveness makes these compounds interesting for applications in displays and sensors. [, ]
Q6: Does N-Butylaniline exhibit catalytic activity?
A6: Yes, N-Butylaniline demonstrates catalytic activity in specific reactions. For instance, it acts as a catalyst in the decarboxylation of oxalacetic acid (OAA). Interestingly, this catalytic activity is significantly enhanced when N-Butylaniline is incorporated into cationic micelles of cetyltrimethylammonium bromide (CTABr), resulting in a 45-fold rate increase compared to the spontaneous reaction. []
Q7: Has N-Butylaniline shown any antiviral activity?
A7: Recent research identified N-Butylaniline as one of the active components isolated from the medicinal mushroom Grifola frondosa. While not directly antiviral itself, N-Butylaniline was found alongside L-tryptophan, which exhibited anti-EV71 virus activity. [] L-tryptophan's antiviral activity involves reducing EV71-induced apoptosis, inhibiting viral replication, and potentially binding to the viral capsid protein VP1 to prevent cellular attachment.
Q8: What is known about the toxicity of N-Butylaniline?
A8: While this Q&A focuses on the scientific aspects of N-Butylaniline, it's important to acknowledge that toxicity information is crucial for any potential application. The provided research papers focus on material properties and do not delve deeply into toxicological data. It's recommended to consult relevant safety data sheets and conduct thorough toxicity studies before considering any applications of N-Butylaniline, particularly those involving biological systems.
Q9: Have computational methods been used to study N-Butylaniline and its derivatives?
A9: Yes, computational chemistry techniques, including density functional theory (DFT), have been employed to investigate the properties of N-Butylaniline-based compounds. For example, DFT calculations were used to obtain the optimized structure and theoretical Raman spectra of N-(4-n-heptyloxybenzylidene)-4’-n-butylaniline (7O.4). []
Q10: How do structural modifications to N-Butylaniline derivatives affect their liquid crystalline properties?
A10: Research on homologous series of N-(4-n-alkoxybenzylidene)-4'-n-butylanilines reveals that the length of the alkoxy chain significantly influences the type and temperature range of the liquid crystalline phases exhibited. Longer chains tend to favor the formation of smectic phases, while shorter chains promote nematic phase stability. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-[(Z)-2-Phenylethenyl]pyridine](/img/structure/B73921.png)





